
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromoethyl group and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane typically involves the bromination of 1,1,3,3-tetramethylcyclohexane. This can be achieved through the reaction of 1,1,3,3-tetramethylcyclohexane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include ethyl-substituted cyclohexanes.
Aplicaciones Científicas De Investigación
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethylcyclohexane: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(2-Chloroethyl)-1,1,3,3-tetramethylcyclohexane: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.
5-(2-Iodoethyl)-1,1,3,3-tetramethylcyclohexane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
2901106-78-1 |
|---|---|
Fórmula molecular |
C12H23Br |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
5-(2-bromoethyl)-1,1,3,3-tetramethylcyclohexane |
InChI |
InChI=1S/C12H23Br/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10H,5-9H2,1-4H3 |
Clave InChI |
CWNIOGHABKTAFD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)C)CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


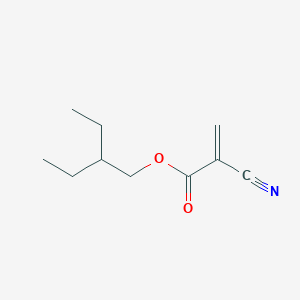
![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)



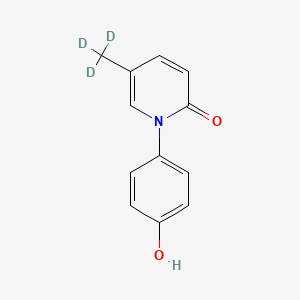


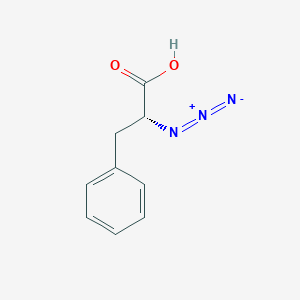
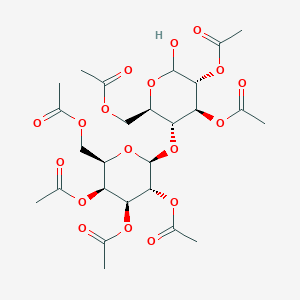
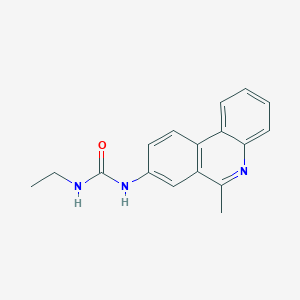

![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)

